4-Methoxy-7-methylindole
Overview
Description
4-Methoxy-7-methylindole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole synthesis has been a central theme in organic synthesis over the last century, in keeping with their importance . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the preparation of various compounds, including β-carboline-1-carboxylic acids as inhibitors of mitogen activated protein kinase-activated protein kinase 2 .Scientific Research Applications
Interaction with Human Aryl Hydrocarbon Receptor
4-Methoxy-7-methylindole has been studied for its interaction with the human aryl hydrocarbon receptor (AhR). Research by Štěpánková et al. (2018) identified methylindoles, including this compound, as ligands for AhR, showing varying activities as agonists or antagonists. These findings are significant for understanding the molecular mechanisms of AhR modulation and potential therapeutic applications (Štěpánková et al., 2018).
Derivatives in Chemical Synthesis
Grinev and Sorokina (1987) explored the reactions of N-aryl-2-methyl-3-ethoxycarbonyl-4,5-dihydroxy-6-bromoindoles, including derivatives of this compound, for synthesizing various indole compounds. Their work contributes to the field of organic chemistry, particularly in the synthesis of complex indole structures (Grinev & Sorokina, 1987).
Pharmacological Applications
Torisu et al. (2005) discovered a series of compounds including this compound derivatives as new chemical leads for a prostaglandin D2 receptor antagonist. These compounds showed potential in vitro activity for blocking cyclic adenosine 3',5'-monophosphate formation, indicating possible therapeutic applications (Torisu et al., 2005).
Antitumor Activity
Romagnoli et al. (2008) conducted research on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, a group that includes this compound derivatives, as a new class of antimitotic agents. They found that these compounds targeted tubulin at the colchicine binding site and induced apoptotic cell death, suggesting potential as antitumor agents (Romagnoli et al., 2008).
Photolabile Precursors in Chemistry
Papageorgiou and Corrie (2000) studied the effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines, including this compound derivatives. They found that methoxy substitution enhanced photolysis efficiency, contributing to the understanding of photolabile precursors in chemical reactions (Papageorgiou & Corrie, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Properties
IUPAC Name |
4-methoxy-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(12-2)8-5-6-11-10(7)8/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIXINOIFPCOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447149 | |
Record name | 4-Methoxy-7-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203003-67-2 | |
Record name | 4-Methoxy-7-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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